tert-Butyldimethylsilane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

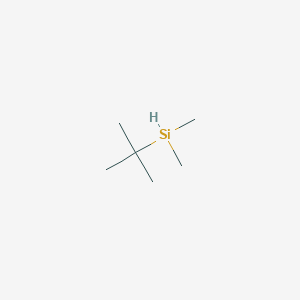

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIWZIYBBNEPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyldimethylsilane (TBDMS) chemistry, focusing on its application as a versatile and robust protecting group for hydroxyl functionalities in organic synthesis. This document details the physicochemical properties of TBDMS-protected compounds, experimental protocols for their formation and cleavage, and the mechanistic underpinnings of these transformations.

Core Properties of tert-Butyldimethylsilyl Ethers

The tert-butyldimethylsilyl group is a widely employed protecting group for alcohols due to its steric bulk and predictable reactivity. The silicon-oxygen bond is stable to a variety of reaction conditions, yet can be cleaved selectively under specific protocols. The related and more commonly handled reagent for introducing this group is tert-butyldimethylsilyl chloride (TBDMSCl).[1][2]

Physical and Chemical Properties

The physical properties of this compound and its chloride derivative are summarized in the table below. TBDMS ethers are generally colorless oils or solids that are soluble in common organic solvents.

| Property | This compound | tert-Butyldimethylsilyl Chloride (TBDMSCl) |

| Molecular Formula | C₆H₁₆Si | C₆H₁₅ClSi |

| Molecular Weight | 116.28 g/mol [3][4] | 150.72 g/mol [1] |

| Appearance | Colorless liquid[3] | White solid[1] |

| Boiling Point | 81-83 °C[4] | 124-126 °C[1] |

| Melting Point | 13 °C[4] | 86-89 °C[1] |

| Density | 0.701 g/mL at 25 °C[4] | ~0.81 g/mL |

| Refractive Index | n20/D 1.40[4] | n20/D 1.46 |

Spectroscopic Data of a Representative TBDMS Ether

The following table summarizes the characteristic spectroscopic data for a representative TBDMS-protected alcohol, 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | 3.84 (t, 2H, CH₂-O-), 3.47 (t, 2H, CH₂-S-), 1.72 (s, 6H, -CH₃), 0.88 (s, 9H, (CH₃)₃-C-), 0.08 (s, 6H, (CH₃)₂-Si-)[5] |

| ¹³C NMR (CDCl₃) | 177.87 (C=O), 60.71 (CH₂-O-), 55.67 ((CH₃)₂-C-), 39.33 (CH₂-S- ), 25.86 ((CH₃)₃-C-), 25.64 ((CH₃)₂-C-), 18.29 ((CH₃)₃-C-), -5.31 ((CH₃)₂-Si-)[5] |

| Mass Spectrum (M+ + Na+) | Calculated: m/z 377.0808; Found: m/z 377.0689[5] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of alcohols as TBDMS ethers and their subsequent deprotection.

Protection of Alcohols with TBDMSCl

The most common method for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is frequently used as it also acts as a catalyst.[2]

Materials:

-

Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)[1]

-

Imidazole (2.5 eq)[1]

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol, imidazole, and TBDMSCl in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stir the reaction mixture at room temperature or gently heat to 50 °C for hindered alcohols.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure TBDMS ether.[1][2]

Deprotection of TBDMS Ethers

The cleavage of TBDMS ethers can be achieved under various conditions, with fluoride (B91410) ion sources being particularly effective and mild.

This is the most common and generally applicable method for the removal of TBDMS groups.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)[1]

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.[2]

-

Add the TBAF solution dropwise to the stirred solution.[1]

-

Stir the reaction at room temperature for 1-18 hours, monitoring by TLC.[1][2]

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution or water.[1]

-

Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[1]

-

If necessary, purify the product by flash column chromatography.[2]

This method provides a mild and efficient alternative for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol

-

Dry Methanol (B129727) (MeOH)

-

Acetyl Chloride (catalytic amount)

Procedure:

-

Dissolve the TBDMS ether in dry methanol at 0 °C.

-

Add a catalytic amount of acetyl chloride to the solution.[6]

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC.[6]

-

The reaction is typically complete within a short period.

-

Upon completion, remove the solvent under reduced pressure and purify the crude product. This method is advantageous as it often does not require an aqueous workup.[7]

Mechanistic Insights and Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in TBDMS protection and a general experimental workflow.

Caption: Mechanism of TBDMS protection of an alcohol catalyzed by imidazole.

Caption: General experimental workflow for TBDMS protection and deprotection.

Stability and Selectivity

A key advantage of the TBDMS group is its enhanced stability compared to other silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers.[1] This stability allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers, a valuable strategy in multi-step syntheses. The steric hindrance provided by the tert-butyl group is responsible for this increased stability.[2] The relative stability of common silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS.

Conclusion

The tert-butyldimethylsilyl group is an indispensable tool in modern organic synthesis, offering a robust and reliable method for the protection of hydroxyl groups. Its predictable reactivity, coupled with a wide range of selective protection and deprotection protocols, makes it a preferred choice for complex molecule synthesis in academic and industrial research. This guide provides the foundational knowledge and practical procedures necessary for the effective implementation of TBDMS chemistry in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. This compound | TBDMS | C6H16Si - Ereztech [ereztech.com]

- 4. This compound | 29681-57-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

tert-Butyldimethylsilane as a protecting group for alcohols.

An In-depth Technical Guide to tert-Butyldimethylsilyl (TBS) as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, frequently requires temporary masking to prevent unwanted side reactions. Among the arsenal (B13267) of protecting groups available for alcohols, silyl (B83357) ethers, and in particular the tert-butyldimethylsilyl (TBS or TBDMS) ether, have established themselves as a cornerstone of modern synthetic chemistry.[1]

Introduced by Corey and co-workers in 1972, the TBS group offers a versatile balance of stability and reactivity.[2] It is readily introduced, stable to a wide range of reaction conditions, and can be selectively removed under mild protocols.[1][2] Its steric bulk allows for selective protection of less hindered alcohols, a feature that is invaluable in the synthesis of complex polyfunctional molecules.[3] This guide provides a comprehensive overview of the TBS protecting group, including its relative stability, detailed experimental protocols for its installation and cleavage, and the mechanisms governing these transformations.

Quantitative Stability of Silyl Ethers

The utility of a protecting group is fundamentally tied to its stability profile. The TBS group is significantly more stable than smaller silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, yet it can be cleaved under conditions that leave more robust silyl ethers such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) intact.[1][4][5][6] This differential stability is the basis for orthogonal protection strategies in complex syntheses.[7]

The stability of silyl ethers is largely dictated by the steric hindrance around the silicon atom, which impedes access by nucleophiles or protons to the silicon-oxygen bond.[5][6] The relative resistance to hydrolysis under both acidic and basic conditions has been quantified and is summarized below.

Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis [4][6]

| Silyl Ether | Abbreviation | Relative Rate of Cleavage (TMS = 1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers to Base-Catalyzed Hydrolysis [4][6]

| Silyl Ether | Abbreviation | Relative Rate of Cleavage (TMS = 1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols as TBS ethers and their subsequent deprotection.

Protection of Alcohols (Silylation)

The most common and reliable method for the formation of TBS ethers is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst. More reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) can be used for sterically hindered alcohols.[1][8]

Table 3: Typical Conditions for TBS Protection of Alcohols [9]

| Reagents | Base(s) | Solvent | Temperature | Typical Time | Typical Yield |

| TBSCl | Imidazole | DMF | Room Temp. | 6 - 120 h | 82 - 98% |

| TBSCl | Imidazole | CH₂Cl₂ | Room Temp. | 5 min - 18 h | 88 - 98% |

| TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 °C to Room Temp. | 15 min - 1 h | 90 - 100% |

| TBSCl | Et₃N, DMAP | DMF | Room Temp. | 2 - 3 h | 69 - 71% |

Protocol 1: General Procedure for the TBS Protection of a Primary Alcohol (Corey Protocol)

-

Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF (0.5 M), add imidazole (2.5 equiv).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Deprotection of TBS Ethers (Desilylation)

The cleavage of TBS ethers is most commonly achieved using a source of fluoride (B91410) ions, with tetra-n-butylammonium fluoride (TBAF) being the most prevalent reagent.[2][8] The exceptional strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction.[2] Alternatively, acidic conditions can be employed for deprotection.[4]

Table 4: Common Conditions for Deprotection of TBS Ethers [9]

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | TBAF | THF | Room Temp. | 15 min - 16 h | 70 - 100% | | HCl | MeOH / H₂O | Room Temp. | 30 min - 8 h | 83 - 99% | | Acetic Acid (AcOH) | THF / H₂O | Room Temp. | >1 h | Slow, but selective | | Camphorsulfonic Acid (CSA) | MeOH | Room Temp. | 30 - 60 min | 90 - 97% | | Pyridinium p-toluenesulfonate (PPTS) | MeOH / CH₂Cl₂ | 0 °C | ~20 h | Slower than CSA | | HF•Pyridine | THF | Room Temp. | 15 min - 3 h | 76 - 91% | | Acetyl Chloride (cat.) | MeOH | 0 °C to Room Temp. | Varies | Good yields |

Protocol 2: General Procedure for Fluoride-Mediated Deprotection of a TBS Ether

-

Preparation: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M).

-

Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

-

Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude alcohol can be purified by flash chromatography if necessary.

Protocol 3: General Procedure for Acid-Catalyzed Deprotection of a TBS Ether

-

Preparation: Dissolve the TBS-protected alcohol (1.0 equiv) in a 3:1:1 mixture of acetic acid, THF, and water (v/v/v).

-

Deprotection: Stir the solution at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC. This method can be slow, sometimes requiring several hours to days for complete reaction.[4]

-

Work-up: Upon completion, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Extract the product with an appropriate organic solvent, wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Further purification can be performed by column chromatography.

Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and a general workflow for the use of TBS as a protecting group.

Caption: Mechanism of TBS protection of an alcohol using the Corey protocol.

Caption: Mechanism of fluoride-mediated deprotection of a TBS ether.

Caption: General experimental workflow for using TBS as a protecting group.

References

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. sonaricollege.in [sonaricollege.in]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 9. synarchive.com [synarchive.com]

An In-depth Technical Guide to TBDMS Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in the strategic arsenal (B13267) of synthetic organic chemists. Its widespread application stems from a favorable combination of stability under a broad range of reaction conditions and the facility of its selective removal. This technical guide provides a comprehensive overview of TBDMS protecting group chemistry, including its introduction, mechanisms of protection and deprotection, relative stability, and detailed experimental protocols.

Introduction to Silyl (B83357) Ether Protecting Groups

In multi-step organic synthesis, the temporary masking of reactive functional groups is often essential to prevent undesired side reactions. Alcohols, being ubiquitous and nucleophilic, frequently require protection. Silyl ethers, formed by the reaction of an alcohol with a silyl halide, have emerged as a versatile class of protecting groups. The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom, allowing for a tunable range of lability.[1][2]

The TBDMS group, introduced by E.J. Corey, offers a significant stability enhancement over simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers, making it robust enough to withstand a variety of reaction conditions while still being readily cleavable under specific protocols.[3]

TBDMS Protection of Alcohols

The most common method for the protection of an alcohol as a TBDMS ether involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[3] Imidazole is frequently used as the base in a solvent such as N,N-dimethylformamide (DMF).[2]

The steric hindrance of the TBDMS group plays a crucial role in its reactivity, leading to a high degree of selectivity for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[3]

Mechanism of TBDMS Protection

The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ. This intermediate then readily transfers the TBDMS group to the alcohol.

Stability of TBDMS Ethers

TBDMS ethers exhibit excellent stability towards a wide range of non-acidic and non-fluoride-containing reagents, making them compatible with many synthetic transformations.[3] Their stability relative to other common silyl ethers is a key factor in their utility, allowing for selective deprotection strategies.

Quantitative Comparison of Silyl Ether Stability

The stability of silyl ethers is highly dependent on steric hindrance and the reaction conditions (acidic vs. basic). The following tables provide a quantitative comparison of the relative rates of cleavage and half-lives of common silyl ethers.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers [1][4]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Half-Lives of Silyl Ethers in Acidic and Basic Media [4][5][6]

| Silyl Ether | Half-Life (1% HCl in 95% EtOH) | Half-Life (5% NaOH in 95% EtOH) |

| TBDMS | ~4.5 hours | 3.5 minutes |

| TIPS | >100 hours | ~3.1 hours |

| TBDPS | >100 hours | 6.5 minutes |

TBDMS Deprotection

The cleavage of TBDMS ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond.[7][8] Acidic conditions can also be employed for deprotection.[9]

Mechanism of Fluoride-Mediated TBDMS Deprotection

The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to tert-Butyldimethylsilyl Chloride (TBDMSCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyldimethylsilyl chloride, commonly abbreviated as TBDMSCl or TBSCl, is a cornerstone reagent in modern organic synthesis.[1][2][3] An organosilicon compound with the chemical formula C₆H₁₅ClSi, it is widely utilized for the protection of hydroxyl and amine functional groups.[1][4] Its prevalence in the synthesis of complex molecules, particularly in the pharmaceutical industry, stems from the stability of the resulting tert-butyldimethylsilyl (TBDMS) ether and the selectivity with which it can be introduced and removed.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of TBDMSCl, detailed experimental protocols for its use, and a summary of its key applications.

Physical and Chemical Properties

TBDMSCl is a white crystalline solid with a pungent odor.[2][6] It is soluble in a variety of common organic solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF), but reacts with water and alcohols.[4][7] Due to its moisture sensitivity, it should be handled and stored under anhydrous conditions, often under an inert atmosphere.[4][8]

Table 1: Physical Properties of TBDMSCl

| Property | Value | References |

| Molecular Formula | C₆H₁₅ClSi | [1][6][9] |

| Molecular Weight | 150.72 g/mol | [6][9][10] |

| Appearance | White solid | [2][4][6] |

| Melting Point | 86-89 °C | [1][2][10] |

| Boiling Point | 125 °C | [1][7][10] |

| Density | 0.87 g/mL at 20 °C | [7][11] |

| Flash Point | 22 °C (71.6 °F) | [1][12] |

| Refractive Index | n20/D 1.46 | [7][12][13] |

Table 2: Solubility of TBDMSCl

| Solvent | Solubility | References |

| Tetrahydrofuran (THF) | Soluble | [4][7] |

| Dichloromethane (CH₂Cl₂) | Soluble | [4][7] |

| Dimethylformamide (DMF) | Soluble | [4][7] |

| Chloroform | Soluble | [7] |

| Toluene | Soluble | [14] |

| Hexane | Miscible | [6] |

| Water | Reacts | [2][4][7] |

| Alcohols | Reacts | [2][8] |

Reactivity and Applications

The primary application of TBDMSCl is in the protection of functional groups, most notably alcohols, to form robust silyl (B83357) ethers.[1][3][4] The bulky tert-butyl group provides significant steric hindrance, making the TBDMS ether more stable to a wider range of reaction conditions compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[4][5][15] This enhanced stability is crucial in multi-step syntheses.[4]

The TBDMS protecting group is stable under basic, and mildly acidic and oxidative conditions.[5] It can be readily removed under specific conditions, typically using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF), or under strongly acidic conditions.[5]

Beyond alcohol protection, TBDMSCl is also used to protect other functional groups such as amines, amides, and thiols.[3][4] Furthermore, it serves as a derivatizing agent in gas chromatography/mass spectrometry (GC/MS) to enhance the volatility and improve the analysis of certain compounds.[4][9]

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol describes a standard procedure for the protection of a primary alcohol using TBDMSCl and imidazole (B134444) as a base in DMF.

Materials:

-

Substrate (alcohol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.

-

To the stirred solution, add TBDMSCl (1.2 equivalents) portion-wise at room temperature. For reactions requiring higher selectivity between primary and secondary alcohols, the reaction mixture can be cooled to 0 °C before the addition of TBDMSCl.[16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[16]

-

Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude TBDMS-protected alcohol.

-

Purify the product by flash column chromatography if necessary.

Figure 1. General workflow for the silylation of a primary alcohol using TBDMSCl.

Logical Relationship of Silyl Ether Stability

The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom. The large tert-butyl group in TBDMS ethers sterically hinders the approach of nucleophiles or electrophiles to the silicon-oxygen bond, making it significantly more stable than the corresponding TMS ether.

Figure 2. Relationship between steric bulk and chemical stability of silyl ethers.

Safety and Handling

TBDMSCl is a flammable solid and is corrosive, causing severe skin burns and eye damage.[17][18][19] It is also moisture-sensitive and reacts with water, potentially releasing hydrochloric acid.[4][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.[18][20] All manipulations should be carried out in a well-ventilated fume hood.[18] Store TBDMSCl in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[8][18]

Conclusion

tert-Butyldimethylsilyl chloride is an invaluable reagent in organic synthesis, offering a reliable and versatile method for the protection of hydroxyl and other functional groups. Its physical and chemical properties, particularly the stability of the resulting silyl ethers, make it a preferred choice for complex multi-step syntheses in academic research and industrial drug development. A thorough understanding of its properties, reaction conditions, and safety precautions is essential for its effective and safe utilization.

References

- 1. CAS # 18162-48-6, tert-Butyldimethylsilyl chloride, TBSCl, tert-Butylchlorodimethylsilane, t-Butyldimethylsilyl chloride, t-Butyldimethylchlorosilane, TBDMCS, t-Butyl Dimethyl Chlorsilane - chemBlink [chemblink.com]

- 2. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butyldimethylsilyl chloride | 18162-48-6 [chemicalbook.com]

- 8. zxchem.com [zxchem.com]

- 9. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 11. organicintermediate.com [organicintermediate.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 18162-48-6 CAS MSDS (tert-Butyldimethylsilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. tert-Butyldimethylchlorosilane | 18162-48-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. fiveable.me [fiveable.me]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fishersci.com [fishersci.com]

- 19. westliberty.edu [westliberty.edu]

- 20. chemicalbook.com [chemicalbook.com]

The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups for hydroxyl moieties, the tert-butyldimethylsilyl (TBDMS or TBS) ether has established itself as a robust and versatile guardian. Its widespread use stems from a favorable balance of stability under a range of reaction conditions and the availability of mild and selective methods for its removal. This technical guide provides an in-depth exploration of the factors governing the stability of TBDMS ethers, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of TBDMS Ether Stability

The remarkable stability of TBDMS ethers compared to simpler silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers, is primarily attributed to the significant steric hindrance imparted by the bulky tert-butyl group.[1][2] This steric shield effectively protects the silicon-oxygen bond from nucleophilic attack and hydrolysis.[1] The tert-butyldimethylsilyloxy group is estimated to be approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[1]

The stability of a TBDMS ether is not absolute and is influenced by a delicate interplay of several factors:

-

Steric Hindrance: The steric environment around both the silicon atom and the oxygen atom of the ether linkage plays a crucial role. Increased steric bulk on the silicon atom enhances stability.[2][3]

-

Electronic Effects: Electron-withdrawing groups attached to the silicon atom can influence the lability of the silyl ether.

-

Reaction Medium: The pH, solvent, and temperature of the reaction medium are critical determinants of TBDMS ether stability.

Stability Under Different Chemical Environments

Acidic Conditions

TBDMS ethers are known to be sensitive to acidic conditions.[4] Cleavage under acidic conditions typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[5] The rate of acidic hydrolysis is highly dependent on the steric hindrance around the silicon atom.[6][7] While generally stable to mild acidic workups, prolonged exposure to strong acids or even moderate acids at elevated temperatures will lead to deprotection. For instance, a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water can be used for the removal of TBDMS groups.[2][8]

Basic Conditions

A key advantage of TBDMS ethers is their pronounced stability under basic conditions.[9][10] They are generally resistant to aqueous bases, making them compatible with a wide array of base-mediated reactions.[9][10] However, cleavage can be induced under forcing basic conditions, such as using strong bases like lithium hydroxide (B78521) at elevated temperatures.[5][10]

Fluoride-Mediated Cleavage

The most common and effective method for the cleavage of TBDMS ethers involves the use of fluoride (B91410) ion sources.[11] The exceptional strength of the silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[5] Tetra-n-butylammonium fluoride (TBAF) in an organic solvent like THF is the archetypal reagent for this transformation.[9][12] Other fluoride sources such as hydrofluoric acid (HF) and its pyridine (B92270) complex (HF-Pyridine) are also employed.[10]

Oxidative and Reductive Conditions

TBDMS ethers are generally stable to a variety of oxidizing and reducing agents, further highlighting their utility in complex synthetic sequences. However, some specific reagents can effect their cleavage. For example, a 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers.[9][13]

Quantitative Stability Data

The following tables summarize the relative stability of TBDMS ethers compared to other common silyl ethers under acidic and basic conditions.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2][3][6][7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of an alcohol as a TBDMS ether and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol is a widely used method for the silylation of primary alcohols.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

Imidazole (B134444) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

Add TBDMSCl (1.2 equiv) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.

Protocol 2: Acidic Cleavage of a TBDMS Ether

This protocol is suitable for the removal of a TBDMS group under mild acidic conditions.

Materials:

-

TBDMS-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:1:1 ratio).[2][14]

-

Stir the solution at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting alcohol by flash column chromatography.

Protocol 3: Fluoride-Mediated Cleavage of a TBDMS Ether

This is the most common and generally mildest method for TBDMS ether deprotection.

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Add a solution of TBAF (1.1 - 1.5 equiv) in THF to the reaction mixture at room temperature.

-

Stir the solution and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Visualizing the Chemistry of TBDMS Ethers

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and relationships discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]

- 14. scribd.com [scribd.com]

The Versatility of tert-Butyldimethylsilane in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of reagents available to the synthetic chemist, organosilanes, and in particular derivatives of tert-butyldimethylsilane, have emerged as exceptionally versatile tools. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a focus on its utility as a protecting group, in the formation of silyl (B83357) enol ethers, as a reducing agent, and in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations.

The tert-Butyldimethylsilyl (TBS) Group: A Robust Protecting Group for Alcohols

The protection of hydroxyl groups is a frequent necessity in multi-step syntheses to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBS or TBDMS) group is a cornerstone in this regard, offering a significant stability advantage over other silyl ethers, such as the trimethylsilyl (B98337) (TMS) group.[1][2] The steric bulk of the tert-butyl group confers enhanced stability towards a wide range of reaction conditions, including acidic and basic environments.[3][4]

Quantitative Comparison of Silyl Ether Stability

The stability of various silyl ethers is a critical consideration in synthetic planning. The following tables provide a quantitative comparison of the relative rates of cleavage and stability under different pH conditions.

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[3][5] |

| Silyl Ether | Stability in Acidic Conditions | Stability in Basic Conditions | Common Deprotection Conditions |

| TMS | Very Labile | Labile | K₂CO₃, MeOH |

| TES | Labile | Moderate | Mild Acid (e.g., AcOH) |

| TBDMS | Moderate | Stable | TBAF, THF; HF-Pyridine |

| TIPS | Stable | Very Stable | TBAF, THF (slower) |

| TBDPS | Very Stable | Stable | TBAF, THF (slower) |

| Data compiled from multiple sources.[4][6] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl)

This procedure outlines the standard method for the silylation of a primary alcohol.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

-

Imidazole (B134444) (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tert-butyldimethylsilyl ether.[7]

Protocol 2: Deprotection of a tert-Butyldimethylsilyl Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This protocol describes the most common method for the cleavage of a TBS ether.

Materials:

-

TBS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[5]

Formation of tert-Butyldimethylsilyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. The use of tert-butyldimethylsilyl chloride allows for the formation of stable silyl enol ethers that can be isolated and purified. The regioselectivity of the enolization can often be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic silyl enol ether.[8]

Experimental Protocol

Protocol 3: Formation of a Kinetic tert-Butyldimethylsilyl Enol Ether

This procedure utilizes a strong, sterically hindered base at low temperature to favor the formation of the less substituted silyl enol ether.

Materials:

-

Enolizable ketone (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the LDA solution to the stirred ketone solution and maintain the temperature at -78 °C for 30-60 minutes.

-

Add TBSCl to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with pentane (B18724) or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield the kinetic silyl enol ether.[8]

This compound as a Reducing Agent

Hydrosilanes are valuable reducing agents in organic synthesis, and this compound is no exception. While less commonly employed than other hydrosilanes like triethylsilane or polymethylhydrosiloxane (B1170920) (PMHS), it has been shown to be effective in specific transformations, such as the reduction of secondary amides to the corresponding amines in the presence of a ruthenium catalyst.[3]

Experimental Protocol

Protocol 4: Ruthenium-Catalyzed Reduction of a Secondary Amide with this compound

This protocol describes the reduction of a secondary amide to a secondary amine.

Materials:

-

Secondary amide (1.0 equiv)

-

This compound (1.0-1.5 equiv)

-

Ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃], catalytic amount)

-

Anhydrous toluene (B28343)

Procedure:

-

To a solution of the secondary amide in anhydrous toluene under an inert atmosphere, add the ruthenium catalyst.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 40-60 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure may vary depending on the substrate and catalyst, but typically involves removal of the solvent and purification by chromatography.[3]

tert-Butyldimethylsilyl Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

The Hiyama cross-coupling reaction utilizes organosilanes as nucleophilic partners in palladium-catalyzed carbon-carbon bond formation. While a variety of organosilanes can be employed, the use of derivatives containing the tert-butyldimethylsilyl group is less common but offers potential advantages in specific contexts. The activation of the C-Si bond, typically with a fluoride source or under basic conditions, is a key step in the catalytic cycle.[1][9]

Hiyama Cross-Coupling Reaction Data

| Aryl Halide | Organosilane | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 78 |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ | NaOH | H₂O | 100 | 99 |

| 1-Iodopyrene | Vinyltrimethoxysilane | Pd(PPh₃)₄ | TBAF | THF | 60 | 85 |

| 4-Iodoanisole | 2-(Trimethylsilyl)thiophene | PdCl₂(dppf) | TBAF | THF | 65 | 92 |

| Data compiled from multiple sources.[1][6][9] |

Experimental Protocol

Protocol 5: Hiyama Cross-Coupling of an Aryl Halide with an Organosilane

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organosilane.

Materials:

-

Aryl halide (1.0 equiv)

-

Organosilane (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., phosphine (B1218219) ligand)

-

Activator (e.g., TBAF, CsF, NaOH, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, organosilane, palladium catalyst, ligand (if used), and activator.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (monitoring by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[1][9]

Conclusion

The derivatives of this compound are indispensable reagents in the modern synthetic chemist's toolkit. The robust nature of the TBS protecting group provides a reliable method for the temporary masking of hydroxyl functionalities, with a wealth of data available to guide its selective removal. The formation of stable tert-butyldimethylsilyl enol ethers offers a gateway to a wide array of carbon-carbon bond-forming reactions. Furthermore, the emerging applications of this compound as a reducing agent and the potential for its derivatives in cross-coupling reactions underscore the expanding utility of this versatile silicon-based reagent. The experimental protocols and comparative data presented in this guide are intended to empower researchers in the rational design and efficient execution of complex synthetic strategies in the pursuit of novel therapeutics and functional molecules.

References

- 1. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. msvanvliet.weebly.com [msvanvliet.weebly.com]

- 8. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of TBDMS Protection for Hydroxyl Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, a ubiquitous and reactive moiety, often requires temporary masking to prevent unwanted side reactions. Among the arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out for its versatility, robustness, and balanced reactivity.

This technical guide provides an in-depth exploration of the core mechanism behind the TBDMS protection of hydroxyl groups. It will detail the reaction pathway, the roles of key reagents, quantitative data on its efficiency, and explicit experimental protocols for the silylation of primary, secondary, and tertiary alcohols.

The Silylation Reaction: A Nucleophilic Substitution at Silicon

The protection of an alcohol with a TBDMS group is fundamentally a nucleophilic substitution reaction at the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl).[1] The reaction is typically carried out in the presence of a base, most commonly imidazole (B134444), in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][2]

The steric bulk of the tert-butyl group on the silicon atom is a key feature of the TBDMS group. This steric hindrance makes the resulting TBDMS ether significantly more stable to a wide range of reaction conditions compared to less bulky silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers.[2][3] This stability allows for the execution of various synthetic transformations on other parts of the molecule without premature cleavage of the protecting group.

The Role of Imidazole: More Than Just a Base

Imidazole plays a dual role in the TBDMS protection of alcohols.[2] Firstly, it acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic silicon atom of TBDMS-Cl. Secondly, and more importantly, imidazole can act as a nucleophilic catalyst by first reacting with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, N-(tert-butyldimethylsilyl)imidazole.[1][4] This intermediate is a much more potent silylating agent than TBDMS-Cl itself, leading to a significant acceleration of the reaction.

Quantitative Data on TBDMS Protection

The efficiency of TBDMS protection is influenced by the steric hindrance of the hydroxyl group. Primary alcohols react the fastest, followed by secondary alcohols, while tertiary alcohols are the most challenging to protect, often requiring more forcing conditions.

| Alcohol Type | Silylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Primary | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | Room Temp | 2 - 12 | 88 - 98 | [2][5] |

| Secondary | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | Room Temp | 12 - 24 | 82 - 98 | [3][5] |

| Tertiary | TBDMS-OTf (1.5) | 2,6-Lutidine (1.7) | CH₂Cl₂ | 0 to Room Temp | 1 - 4 | 90 - 100 | [4][6] |

Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of TBDMS protection and a general experimental workflow.

References

A Technical Guide to the Solubility of tert-Butyldimethylsilyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyldimethylsilyl chloride (TBDMSCl) in common organic solvents. TBDMSCl is a crucial reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups. Its solubility is a critical parameter for reaction setup, optimization, and purification processes. This document consolidates available solubility data, outlines experimental protocols for its determination, and presents key reaction information in a clear and accessible format.

Core Concepts

tert-Butyldimethylsilyl chloride is a white solid organosilicon compound with the chemical formula (CH₃)₃CSi(CH₃)₂Cl.[1][2] Its primary application in organic synthesis is to introduce the tert-butyldimethylsilyl (TBDMS) protecting group to alcohols, forming a silyl (B83357) ether.[1][2] This protecting group is favored for its stability under a wide range of reaction conditions and its straightforward removal. The bulky tert-butyl group provides steric hindrance, which contributes to the stability of the resulting silyl ether compared to smaller silyl groups.[3]

Solubility Profile of tert-Butyldimethylsilyl Chloride

While specific quantitative solubility data for TBDMSCl in various organic solvents is not extensively published in readily available literature, qualitative solubility information is well-documented. TBDMSCl is generally considered to be highly soluble in a wide array of common aprotic organic solvents. It is crucial to note that TBDMSCl is sensitive to moisture and reacts with protic solvents such as water and alcohols.[2][4][5][6]

The following table summarizes the qualitative solubility of TBDMSCl in several organic solvents based on available chemical literature and supplier information.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of TBDMSCl | Citations |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Very Soluble | [4][5][6][7] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Very Soluble | [4][5][6][7] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Very Soluble | [4][5][6] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [4][7] |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble | [4] |

| Toluene | C₇H₈ | Nonpolar | Soluble | [7] |

| Acetonitrile | C₂H₃N | Polar aprotic | Soluble | |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [4][5] |

| Water | H₂O | Polar protic | Insoluble (Reacts) | [4][5][6] |

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for the quantitative determination of the solubility of a solid compound like TBDMSCl in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

Objective: To quantitatively determine the solubility of tert-Butyldimethylsilyl chloride in a given anhydrous organic solvent at a specified temperature.

Materials:

-

tert-Butyldimethylsilyl chloride (high purity)

-

Anhydrous organic solvent of interest

-

Small vials with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TBDMSCl to a clean, dry vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately pass the collected solution through a syringe filter to remove any remaining solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the same anhydrous solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method, such as GC-MS, to determine the concentration of TBDMSCl.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Key Processes

To further aid in the understanding of the application of TBDMSCl and the experimental workflow for solubility determination, the following diagrams are provided.

Conclusion

tert-Butyldimethylsilyl chloride is a versatile and widely used protecting group reagent in organic synthesis, exhibiting high solubility in a broad range of common anhydrous organic solvents. While quantitative solubility data remains sparse in the literature, its qualitative high solubility in solvents like THF, dichloromethane, and DMF is a key practical advantage for its application in synthetic chemistry. The provided general experimental protocol offers a robust framework for researchers to determine the quantitative solubility of TBDMSCl in specific solvents tailored to their experimental needs. Understanding the solubility characteristics of TBDMSCl is paramount for designing efficient and scalable synthetic routes in research and drug development.

References

- 1. scribd.com [scribd.com]

- 2. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. tert-Butyldimethylsilyl chloride CAS#: 18162-48-6 [m.chemicalbook.com]

- 5. tert-Butyldimethylsilyl chloride CAS#: 18162-48-6 [amp.chemicalbook.com]

- 6. tert-Butyldimethylsilyl chloride | 18162-48-6 [chemicalbook.com]

- 7. 叔丁基二甲基氯硅烷 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the TBDMS Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective protection of primary alcohols is a critical operation in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyldimethylsilyl (TBDMS) ether has emerged as a robust and versatile protecting group for hydroxyl functionalities due to its ease of installation, stability across a wide range of reaction conditions, and straightforward removal. This document provides detailed application notes and experimental protocols for the TBDMS protection of primary alcohols, including quantitative data on reaction parameters and a comparative analysis of silyl (B83357) ether stability to facilitate judicious protecting group selection.

Introduction

The tert-butyldimethylsilyl chloride (TBDMSCl) is a silylating agent prized for its ability to selectively protect primary alcohols over more sterically hindered secondary and tertiary alcohols.[1] This selectivity is attributed to the steric bulk of the TBDMS group, which governs its reactivity.[1] The resulting TBDMS ether exhibits significant stability under various conditions, yet can be readily cleaved when desired, making it an invaluable tool in the synthesis of complex molecules.[2][3]

Data Presentation

TBDMS Protection of Primary Alcohols: A Summary of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the TBDMS protection of various primary alcohols. This data is intended to serve as a guideline for reaction optimization.

| Substrate (Primary Alcohol) | Silylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Hexanol | TBDMSCl (1.2) | Imidazole (B134444) (2.5) | DMF | 25 | 10 | >95 |

| Geraniol | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 12 | High |

| 1,4-Butanediol | TBDMSCl (1.1) | N-Methylimidazole (3.0) / I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95 (mono-silylated) |

| Benzyl Alcohol | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 2-4 | ~95-99 |

| Various Primary Alcohols | TBDMSCl (1.0) | Imidazole (2.0) | CH₂Cl₂ | RT | 0.8-8 | 89-95 |

Comparative Stability of Common Silyl Ethers

The choice of silyl ether protecting group is often dictated by its relative stability to acidic and basic conditions. The TBDMS group offers a significant stability enhancement over simpler silyl ethers like TMS.[2][4]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: TBDMS Protection of a Primary Alcohol using TBDMSCl and Imidazole

This protocol, adapted from Corey's original procedure, is a widely used and reliable method for the silylation of primary alcohols.[3]

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for flash column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the alcohol.

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 equiv) and stir until fully dissolved. Then, add TBDMSCl (1.2 equiv) portion-wise at room temperature. For substrates also containing secondary alcohols where high selectivity is desired, the reaction can be cooled to 0 °C before the addition of TBDMSCl.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the substrate.[5]

-

Work-up: Upon completion, quench the reaction by adding deionized water or a saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure TBDMS-protected alcohol.[5]

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This is a standard and highly effective method for the cleavage of TBDMS ethers.[6][7]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

-

Purification: If necessary, purify the product by flash column chromatography.

Visualizations

Reaction Mechanism of TBDMS Protection

The silylation of an alcohol with TBDMSCl in the presence of imidazole is thought to proceed through a highly reactive silyl-imidazolium intermediate.[5]

Caption: General reaction pathway for the silylation of a primary alcohol.

Experimental Workflow for TBDMS Protection

The following diagram outlines the key steps in a typical experimental workflow for the TBDMS protection of a primary alcohol.

Caption: Step-by-step experimental workflow for TBDMS protection.

References

Application Notes and Protocols for the Silylation of Secondary Alcohols with tert-Butyldimethylsilyl Chloride (TBDMSCl)

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the protection of secondary alcohols as their tert-butyldimethylsilyl (TBDMS) ethers using tert-butyldimethylsilyl chloride (TBDMSCl). The TBDMS group is a widely utilized protecting group for alcohols in organic synthesis due to its robust stability across a broad range of reaction conditions and its straightforward, selective removal.[1] While TBDMSCl exhibits a preference for reacting with primary alcohols due to steric hindrance, it is also highly effective for the protection of secondary alcohols.[1][2][3] This protocol details the necessary materials, optimized reaction conditions, and procedures for reaction work-up and purification, making it an essential tool for multi-step syntheses in research and drug development.

Introduction

In the synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The hydroxyl group is one of the most common functionalities requiring protection. The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for alcohol protection because it is easy to introduce, stable in many chemical environments (including basic, organometallic, and some reducing/oxidizing conditions), and can be cleaved under mild conditions, often using a fluoride (B91410) ion source.[2][4][5]

The standard procedure, often referred to as the Corey protocol, utilizes TBDMSCl in the presence of a base, typically imidazole (B134444), in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4] Imidazole serves as both a base and a catalyst, forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[4][6] This guide provides a detailed methodology for the successful silylation of secondary alcohols.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the silylation of a secondary alcohol with TBDMSCl. The optimal conditions may vary depending on the specific substrate, particularly its steric hindrance.

| Parameter | Recommended Conditions | Notes |

| Substrate | Secondary Alcohol (1.0 equiv) | Substrate should be dry. |

| Silylating Agent | TBDMSCl (1.2–1.5 equiv) | A slight excess ensures complete reaction. |

| Base | Imidazole (2.0–2.5 equiv) | Acts as a base and catalyst.[4] |

| Solvent | Anhydrous DMF or DCM | DMF is most common; concentration of 0.1–0.5 M.[1][3][4] |

| Temperature | Room Temperature to 50 °C | For sterically hindered alcohols, gentle heating may be required.[7] |

| Reaction Time | 2–24 hours | Monitor by TLC or LC-MS for completion.[1][7] |

| Typical Yield | 85–98% | Yield is substrate-dependent. |

Experimental Protocol

This protocol describes a general procedure for the protection of a secondary alcohol with TBDMSCl.

Materials:

-

Secondary alcohol substrate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica (B1680970) gel for flash column chromatography

Procedure:

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).[1]

-

Add imidazole (2.5 equiv) to the solution and stir with a magnetic stir bar until it is fully dissolved.[1]

2. Silylation Reaction:

-

Add TBDMSCl (1.2 equiv) portion-wise to the stirred solution at room temperature.[1]

-

Stir the reaction mixture at room temperature. For more sterically hindered or less reactive secondary alcohols, the mixture may be gently heated to 40-50 °C to facilitate the reaction.[7]

-

Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-12 hours.[1]

3. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution.[1]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]

-

Combine the organic layers. Wash the combined organic extracts sequentially with water and then brine to remove residual DMF and imidazole.[1][7]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

4. Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[1][7] This will yield the pure TBDMS-protected secondary alcohol.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the silylation of a secondary alcohol.

References

Application Notes and Protocols: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers using Tetrabutylammonium Fluoride (TBAF)

Audience: Researchers, scientists, and drug development professionals.

Introduction